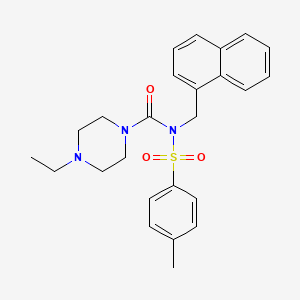
Carbanide;1,2,3,4,5-pentamethylcyclopentane;ruthenium(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbanide;1,2,3,4,5-pentamethylcyclopentane;ruthenium(2+) is a fascinating organometallic compound that has garnered significant interest in the scientific community This compound is known for its unique structure, which includes a ruthenium ion coordinated to a pentamethylcyclopentane ligand
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Carbanide;1,2,3,4,5-pentamethylcyclopentane;ruthenium(2+) typically involves the reaction of ruthenium precursors with 1,2,3,4,5-pentamethylcyclopentadiene. One common method includes the use of ruthenium trichloride (RuCl3) as a starting material, which is reacted with 1,2,3,4,5-pentamethylcyclopentadiene in the presence of a reducing agent such as sodium borohydride (NaBH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Industrial production would also focus on ensuring safety and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Carbanide;1,2,3,4,5-pentamethylcyclopentane;ruthenium(2+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states or even to metallic ruthenium.
Substitution: Ligand substitution reactions are common, where the pentamethylcyclopentane ligand can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Ligand substitution reactions typically require the presence of other ligands such as phosphines or amines under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state ruthenium complexes, while reduction could produce lower oxidation state complexes or metallic ruthenium.
Aplicaciones Científicas De Investigación
Carbanide;1,2,3,4,5-pentamethylcyclopentane;ruthenium(2+) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including hydrogenation and polymerization.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing into its potential use in cancer therapy due to its ability to interact with DNA and other cellular components.
Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.
Mecanismo De Acción
The mechanism by which Carbanide;1,2,3,4,5-pentamethylcyclopentane;ruthenium(2+) exerts its effects involves its ability to coordinate with various ligands and substrates. The ruthenium ion acts as a central metal atom that can form stable complexes with a wide range of ligands. This coordination ability allows the compound to participate in various catalytic cycles and biochemical interactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug interaction.
Comparación Con Compuestos Similares
Similar Compounds
Carbanide;1,2,3,4,5-pentamethylcyclopentane;thorium: This compound has a similar structure but with thorium instead of ruthenium.
1,2,3,4,5-Pentamethylcyclopentadiene: This is the ligand used in the synthesis of the ruthenium complex.
Uniqueness
Carbanide;1,2,3,4,5-pentamethylcyclopentane;ruthenium(2+) is unique due to its combination of a ruthenium ion with a pentamethylcyclopentane ligand This combination imparts specific catalytic and biochemical properties that are not observed in similar compounds with different metal centers
Propiedades
Número CAS |
84821-53-4 |
|---|---|
Fórmula molecular |
C22H36Ru |
Peso molecular |
401.6 |
Nombre IUPAC |
carbanide;1,2,3,4,5-pentamethylcyclopentane;ruthenium(2+) |
InChI |
InChI=1S/2C10H20.2CH3.Ru/c2*1-6-7(2)9(4)10(5)8(6)3;;;/h2*6-10H,1-5H3;2*1H3;/q;;2*-1;+2 |
SMILES |
[CH3-].[CH3-].CC1C(C(C(C1C)C)C)C.CC1C(C(C(C1C)C)C)C.[Ru+2] |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-(4-bromophenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2418685.png)

![N-[2-(6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2418689.png)







![4-[2-({7-METHYL-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDO]BENZOIC ACID](/img/structure/B2418704.png)
![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-fluorophenyl)acetamide](/img/structure/B2418706.png)

